Zinc arsenide - 12006-40-5

Zinc arsenide

Catalog Number: EVT-363358
CAS Number: 12006-40-5
Molecular Formula: Zn3As2
As2Zn3
Molecular Weight: 346 g/mol
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Product Introduction

Description

Zn3As2: This compound exists in two primary forms: α-Zn3As2 and α'-Zn3As2. [] It typically appears as a grey solid and is known for its thermoelectric properties.

ZnAs2: This zinc arsenide form crystallizes in a monoclinic structure. [] It also displays semiconducting behavior and has attracted attention for potential optoelectronic applications.

  • Compound Description: Cadmium Zinc Arsenide is a ternary alloy formed by combining Zinc arsenide with Cadmium arsenide. The optical properties of this alloy, particularly its infrared characteristics, have been a subject of research for applications such as solid-state detectors.
  • Relevance: This compound is directly related to Zinc arsenide as it represents a solid solution where Cadmium substitutes Zinc atoms within the crystal lattice, allowing for the modification of material properties like the band gap.
  • Compound Description: Zinc Phosphide is a II-V semiconductor with a similar tetragonal crystal structure to Zinc arsenide. It is being investigated for applications in solar cells and other optoelectronic devices due to its semiconducting properties and suitable band gap.
  • Relevance: Zinc Phosphide holds significant relevance to Zinc arsenide because of its structural similarity and its ability to form solid solutions with Zinc arsenide, resulting in tunable band gap materials (Zn3(P1-xAsx)2).

Zinc Selenide (ZnSe)

  • Compound Description: Zinc Selenide is a II-VI semiconductor material often used in optoelectronic applications. Studies have explored its interface reactions with Gallium arsenide, indicating the possible formation of interfacial layers like Gallium selenide (Ga2Se3) during deposition processes.

Gallium Arsenide (GaAs)

  • Compound Description: Gallium Arsenide is a III-V semiconductor material widely utilized in high-speed electronics and optoelectronic devices. Research indicates potential chemical reactions at the interface of Gallium arsenide substrates with deposited layers of Zinc selenide, highlighting the importance of understanding interfacial phenomena in these material systems.
  • Compound Description: Gallium Selenide is a semiconductor material that can form at the interface between Zinc selenide and Gallium arsenide during deposition processes. Its presence can impact the properties and performance of devices based on these materials.

Indium Arsenide (InAs)

  • Compound Description: Indium Arsenide is a III-V semiconductor material used in high-speed electronics and infrared detectors. Research has explored the synthesis of Indium arsenide nanocrystals using arsine (AsH3) generated from Zinc arsenide as the arsenic source.

Zinc Sulfide (ZnS)

  • Compound Description: Zinc Sulfide is a II-VI semiconductor material commonly used in optoelectronic devices, especially in the blue to ultraviolet wavelength range. It has been investigated as a shell material for InAs/ZnS core/shell nanocrystals, enhancing their photoluminescent properties.

Zinc Arsenide Oxide (REZnAsO)

  • Compound Description: A series of rare-earth metal zinc arsenide oxides with the general formula REZnAsO, where RE represents various rare-earth elements (Y, La–Nd, Sm, Gd–Er), has been synthesized and characterized. These compounds crystallize in a tetragonal structure and exhibit interesting optical properties.
Source and Classification

Zinc arsenide is classified as an inorganic semiconductor material. It forms gray tetragonal crystals and has a band gap of approximately 1.0 electron volts, making it suitable for various electronic applications. The compound is synthesized through reactions involving elemental zinc and arsenic, which can yield high-purity materials essential for semiconductor fabrication .

Synthesis Analysis

The synthesis of zinc arsenide can be achieved through several methods:

  1. Solid-State Reaction: A common method involves mixing powdered zinc and arsenic in a controlled atmosphere. The reaction occurs at elevated temperatures, typically between 400 °C and 1200 °C. For instance, one method involves:
    • Pulverizing metallic arsenic and zinc to a granularity of less than 0.150 mm.
    • Mixing them in a specific mass ratio (e.g., 1:1.33).
    • Conducting the reaction under an inert gas atmosphere for durations ranging from 0.5 to 24 hours to form the compound .
  2. Vapor-Phase Synthesis: This method utilizes the vaporization of both metals at high temperatures (400 °C to 1200 °C) followed by their reaction in vapor form at lower temperatures (400 °C to 900 °C). The process allows for better control over the purity and morphology of the resultant zinc arsenide .
  3. Epitaxial Growth: Although less common for bulk synthesis, this technique can be employed for producing thin films of zinc arsenide on substrates, which is particularly useful in semiconductor device fabrication.

The choice of synthesis method impacts the purity and crystallinity of the zinc arsenide produced, which are critical parameters for its performance in electronic applications.

Molecular Structure Analysis

Zinc arsenide crystallizes in a tetragonal structure at room temperature, transitioning into different phases at higher temperatures (190 °C and 651 °C). In its room-temperature form:

  • Zinc atoms are tetrahedrally coordinated.
  • Arsenic atoms are surrounded by six zinc atoms arranged at the vertices of a distorted cube.

This structural arrangement is similar to that found in other compounds such as cadmium arsenide and zinc phosphide, indicating a relationship within the Zn-Cd-P-As quaternary system . The electronic structure reveals closely spaced direct and indirect band gaps, which are crucial for its semiconductor properties.

Chemical Reactions Analysis

The primary reaction for synthesizing zinc arsenide can be summarized as:

3Zn+2AsZn3As23\text{Zn}+2\text{As}\rightarrow \text{Zn}_3\text{As}_2

This reaction highlights the stoichiometric relationship between zinc and arsenic required to form the compound. Additionally, during synthesis, unreacted metals may need to be removed through volatilization processes at high temperatures under vacuum conditions to enhance purity .

Mechanism of Action

In semiconductor applications, zinc arsenide functions primarily as a p-type semiconductor. Its mechanism of action involves:

  • The generation of charge carriers (holes) when doped with acceptor impurities.
  • The band gap allows for electron transitions that facilitate conductivity under specific conditions (e.g., exposure to light or electric fields).

The efficiency of charge carrier generation and recombination processes plays a critical role in determining the performance of devices such as light-emitting diodes and laser diodes made from zinc arsenide .

Physical and Chemical Properties Analysis

Zinc arsenide exhibits several notable physical and chemical properties:

  • Appearance: Gray tetragonal crystals.
  • Melting Point: Approximately 650 °C.
  • Density: Around 5.6 g/cm³.
  • Solubility: Insoluble in water but reacts with strong acids to release hydrogen gas.
  • Electrical Properties: Exhibits semiconducting behavior with a band gap of about 1.0 eV.

These properties make it suitable for applications in optoelectronic devices where efficient charge transport is required .

Applications

Zinc arsenide has several important applications:

  • Semiconductors: Used in the fabrication of high-speed electronic devices due to its favorable electrical properties.
  • Optoelectronics: Employed in light-emitting diodes, laser diodes, and photodetectors.
  • Solar Cells: Investigated for use in photovoltaic cells due to its suitable band gap for light absorption.
  • Research: Utilized in studies focused on semiconductor physics and materials science due to its unique properties.

Properties

CAS Number

12006-40-5

Product Name

Zinc arsenide

Molecular Formula

Zn3As2
As2Zn3

Molecular Weight

346 g/mol

InChI

InChI=1S/2As.3Zn

InChI Key

RHKSESDHCKYTHI-UHFFFAOYSA-N

SMILES

[Zn].[Zn]=[As].[Zn]=[As]

Canonical SMILES

[Zn].[Zn]=[As].[Zn]=[As]

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